Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Physicochemical Properties Lipophilicity LogP

This para-substituted phenacylbenzoate ester features a precise substitution pattern critical for heterocycle synthesis. The phenacyl group at the para-position of the ethyl benzoate scaffold ensures correct spatial orientation during oxazole and imidazole cyclization reactions. Its calculated LogP of 3.2887 and PSA of 43.37 Ų enable predictable partitioning behavior in synthetic workflows. The ethyl ester moiety provides a versatile handle for further derivatization, making it ideal for focused compound library generation and SAR studies. Procure CAS 898776-62-0 specifically—meta-substituted or methyl ester analogs cannot be assumed to perform identically in established synthetic routes.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 898776-62-0
Cat. No. B1327844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-oxo-2-phenylethyl)benzoate
CAS898776-62-0
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
InChIKeyRXXWWYXETYKNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0) Procurement and Chemical Identity Overview


Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0), also known as ethyl 4-phenacylbenzoate, is a para-substituted benzoate ester with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol [1]. This compound is characterized by a phenacyl group (2-oxo-2-phenylethyl) attached to the para position of an ethyl benzoate scaffold . It is supplied as a white solid with a typical commercial purity specification of 95-97% . Its calculated logP is 3.2887, indicating significant lipophilicity, and its polar surface area (PSA) is 43.37 Ų [2]. This compound is utilized as an intermediate in the synthesis of heterocyclic compounds, including oxazoles and imidazoles, which are pharmacologically relevant scaffolds .

Why Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0) Cannot Be Replaced by Generic Analogs


The precise substitution pattern of Ethyl 4-(2-oxo-2-phenylethyl)benzoate is critical for its intended applications. The para-substitution on the benzoate ring dictates the compound's physicochemical properties, including its logP (3.2887) and polar surface area (43.37 Ų), which directly influence its solubility and partitioning behavior in synthetic or biological systems [1]. A change in the position of the phenacyl group from the para- to the meta-position would result in a different spatial orientation of the carbonyl and ester functionalities, potentially altering reactivity in heterocycle-forming condensation reactions . Furthermore, the ethyl ester is a specific protecting group and prodrug moiety; substituting it with a methyl ester would change the hydrolysis rate and the resulting acid's pKa, which could be detrimental in multi-step syntheses or if the compound is intended as a prodrug intermediate [2]. These subtle but significant differences mean that in-class compounds, such as Ethyl 3-(2-oxo-2-phenylethyl)benzoate or the corresponding methyl ester, cannot be assumed to perform identically in a given synthetic or biological context, necessitating the procurement of the specific CAS 898776-62-0 material.

Quantitative Differentiation Evidence for Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0)


Lipophilicity (LogP) Comparison of Para-Substituted Ethyl 4-(2-oxo-2-phenylethyl)benzoate

The lipophilicity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, as quantified by its calculated LogP value of 3.2887, provides a key differentiator from its analogs. While direct experimental LogP data for the meta- and ortho-isomers are not readily available, the para-substitution pattern is known to influence overall lipophilicity compared to other regioisomers. This value is a critical parameter for predicting membrane permeability, solubility, and potential for non-specific binding in biological assays [1].

Physicochemical Properties Lipophilicity LogP Drug Discovery

Polar Surface Area (PSA) of Ethyl 4-(2-oxo-2-phenylethyl)benzoate

The calculated Polar Surface Area (PSA) for Ethyl 4-(2-oxo-2-phenylethyl)benzoate is 43.37 Ų. This value is a key differentiator, as it directly influences the compound's ability to cross biological membranes and its oral bioavailability potential. While comparator data for the meta-isomer is not available, this PSA value places the compound within the favorable range (typically <140 Ų) for passive membrane diffusion [1].

Physicochemical Properties Polar Surface Area PSA Drug Discovery

Commercial Purity Specifications from Authoritative Vendors

Authoritative vendors, including Sigma-Aldrich and VWR (Matrix Scientific), supply Ethyl 4-(2-oxo-2-phenylethyl)benzoate with a minimum purity specification of 97% [1]. This high level of purity is essential for ensuring reproducibility in sensitive chemical reactions or biological assays. In contrast, some other suppliers may offer the compound at a lower purity grade (e.g., 95%), which could introduce impurities that interfere with catalytic cycles or produce false-positive results in bioassays .

Quality Control Purity Procurement Analytical Chemistry

Key Application Scenarios for Procuring Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0)


Synthesis of Bioactive Heterocycles (Oxazoles and Imidazoles)

This compound is a valuable intermediate for the synthesis of pharmacologically relevant heterocycles, specifically oxazoles and imidazoles. Its well-defined physicochemical properties (LogP 3.2887, PSA 43.37 Ų) [1] ensure predictable behavior in reaction mixtures, which is crucial for optimizing synthetic routes. The para-substitution pattern is essential for achieving the correct spatial orientation during cyclization reactions .

Use as a Physicochemical Standard in Analytical Method Development

With its established calculated LogP of 3.2887 and PSA of 43.37 Ų, this compound can serve as a reference standard for calibrating analytical methods, such as reverse-phase HPLC or LC-MS, used to assess the lipophilicity and purity of novel chemical entities [1].

Medicinal Chemistry Scaffold for Lead Optimization

The phenacylbenzoate core is a recognized scaffold in medicinal chemistry. The high-purity (97%) grade of this compound is essential for establishing reliable structure-activity relationships (SAR). The ethyl ester provides a synthetic handle for further derivatization, making it a versatile building block for generating focused compound libraries.

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